molecular formula C13H12ClNO2 B12080934 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

Cat. No.: B12080934
M. Wt: 249.69 g/mol
InChI Key: IDSTZXQULFFYBL-UHFFFAOYSA-N
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Description

4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS 1170213-44-1) is an organic compound with a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol . This solid, which is also identified by the MDL number MFCD08456988, belongs to a class of biphenyl derivatives characterized by aromatic rings with both amine and carboxylic acid functional groups . The presence of these distinct functional groups on adjacent rings makes this compound a valuable building block in medicinal chemistry and materials science research. It is primarily utilized as a versatile synthetic intermediate for the construction of more complex molecules, particularly in the development of pharmaceutical candidates and organic materials. Researchers employ this compound in coupling reactions and as a precursor for heterocyclic systems. It is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please note that specific analytical data, detailed safety information, and recommended storage conditions for this product should be obtained directly from the supplier.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

3-(4-aminophenyl)benzoic acid;hydrochloride

InChI

InChI=1S/C13H11NO2.ClH/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16;/h1-8H,14H2,(H,15,16);1H

InChI Key

IDSTZXQULFFYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Foundation

The biphenyl scaffold is predominantly constructed via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For this compound, this involves:

  • 3-Bromobenzoic acid as the electrophilic partner, providing the carboxylic acid moiety at the 3-position.

  • 4-Aminophenylboronic acid as the nucleophilic component, introducing the amino group at the 4′-position.

Key Reaction Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 2–5 mol% loading.

  • Solvent System : A 3:1 mixture of 1,4-dioxane and water to balance solubility and reactivity.

  • Base : Sodium carbonate (Na₂CO₃, 2.0 equiv) to facilitate transmetallation.

  • Temperature : 100°C under reflux for 12–24 hours.

Mechanistic Considerations :
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the biphenyl bond. The amino group on the boronic acid remains unprotected, leveraging its weak coordination to palladium without inhibiting catalysis.

Hydrochloride Salt Formation

Post-coupling, the free amine is converted to its hydrochloride salt via acid-base reaction:

  • The crude biphenyl product is dissolved in methanol.

  • Hydrochloric acid (HCl, 1.1 equiv) is added dropwise at 0°C to prevent exothermic decomposition.

  • The precipitate is isolated by filtration and recrystallized from ethanol/water (4:1 v/v) to achieve >95% purity.

Critical Parameters :

  • pH Control : Maintain pH <2 during salt formation to ensure complete protonation.

  • Solvent Polarity : Ethanol/water mixtures enhance crystal lattice stability, reducing hygroscopicity.

Optimization of Reaction Conditions

Catalyst Loading and Solvent Effects

Variations in palladium catalyst loading significantly impact yield (Table 1).

Table 1: Yield Dependence on Pd(PPh₃)₄ Loading

Catalyst (mol%)SolventTemperature (°C)Yield (%)
11,4-Dioxane/H₂O10062
21,4-Dioxane/H₂O10088
51,4-Dioxane/H₂O10092
2DMF/H₂O10078

Polar aprotic solvents like DMF reduce yields due to competitive coordination with palladium, whereas 1,4-dioxane optimizes electronic interactions.

Temperature and Time Profiling

Elevated temperatures accelerate coupling but risk side reactions:

  • 100°C : Optimal balance between reaction rate (12–18 hours) and product stability.

  • >120°C : Debromination of 3-bromobenzoic acid occurs, generating benzoic acid byproducts.

Protection-Deprotection Strategies for Amino Group Stability

Acetanilide Protection

To mitigate unwanted side reactions during coupling:

  • Protection : Treat 4-aminophenylboronic acid with acetic anhydride to form 4-acetamidophenylboronic acid.

  • Coupling : React with 3-bromobenzoic acid under standard Suzuki conditions.

  • Deprotection : Hydrolyze the acetamide group using 6M HCl at 80°C for 4 hours.

Advantages :

  • Suppresses palladium poisoning by free amines.

  • Improves boronic acid solubility in organic phases.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) :

    • Aromatic protons: δ 7.25–8.10 (m, 8H, biphenyl).

    • Carboxylic acid proton: Absent due to exchange with D₂O.

  • ¹³C NMR :

    • Carbonyl carbon: δ 172.5 ppm (carboxylic acid).

    • Quaternary carbons: δ 140.2 (C-1), 138.7 (C-1′).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).

  • Retention Time : 8.2 minutes, confirming ≥98% purity.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Direct Suzuki Coupling889518
Acetanilide Protection929824
Nitro Reduction Pathway759030

The acetanilide protection route achieves superior yields but requires additional deprotection steps. Direct coupling offers simplicity at moderate purity.

Challenges and Mitigation Strategies

Side Reactions and Byproducts

  • Homocoupling : Minimized by using 1.5 equiv of boronic acid and degassing solvents to prevent oxidative dimerization.

  • Debromination : Controlled by maintaining reaction temperatures below 120°C.

Solubility Limitations

  • 3-Bromobenzoic Acid : Pretreatment with sodium bicarbonate enhances solubility in 1,4-dioxane .

Chemical Reactions Analysis

Types of Reactions

4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Amino-[1,1’-biphenyl]-3-methanol.

    Substitution: 4’-Acylamino-[1,1’-biphenyl]-3-carboxylic acid derivatives.

Scientific Research Applications

Biological Applications

2.1 Antiviral Activity
One of the most promising applications of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride lies in its role as a building block for the synthesis of antiviral agents. Research indicates that derivatives of this compound can inhibit the binding of the Human Papillomavirus (HPV) E2 protein to DNA, thus interfering with HPV replication . This property makes it a candidate for further development into therapeutic agents against HPV-related diseases.

2.2 Pharmaceutical Development
The compound's structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations has led to investigations into its potential as a therapeutic agent for conditions such as cancer and viral infections .

Materials Science Applications

3.1 Polymer Chemistry
In materials science, this compound is utilized in the development of polymeric materials with specific properties. Its functional groups can facilitate polymerization processes or act as crosslinking agents, enhancing the mechanical properties and thermal stability of polymers .

3.2 Photofunctional Materials
The compound has also been explored in the context of photofunctional materials, where it can play a role in creating cocrystals that exhibit unique optical properties. These materials are being investigated for applications in optoelectronics and photonics .

Case Studies and Research Findings

StudyApplicationFindings
Study on Antiviral AgentsInhibition of HPVDemonstrated effective binding inhibition of HPV E2 protein using derivatives of this compound .
Polymer Development ResearchEnhanced Material PropertiesUsed as a crosslinking agent in polymer synthesis leading to improved thermal stability and mechanical strength .
Photofunctional Cocrystal ResearchOptoelectronic ApplicationsSuccessfully integrated into cocrystals showing potential for use in photonic devices .

Mechanism of Action

The mechanism of action of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula: C₁₃H₁₂ClNO₂ (free acid: C₁₃H₁₁NO₂; addition of HCl accounts for Cl and H).
  • Molecular Weight : ~249.7 g/mol (free acid: 213.23 g/mol + HCl).
  • Applications : Biphenyl derivatives are widely used in drug discovery, particularly as kinase inhibitors or intermediates for functionalized aromatic systems .

Comparison with Structural Analogues

Table 1: Comparative Analysis of Biphenyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
4'-Amino-[1,1'-biphenyl]-3-carboxylic acid 4'-NH₂, 3-COOH C₁₃H₁₁NO₂ 213.23 - Storage: Dark, inert atmosphere
- Hazard: H302 (harmful if swallowed)
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid HCl 3'-NH₂·HCl, 3-COOH C₁₃H₁₂ClNO₂ 249.7 - Catalogued as organic building block
- High purity (≥97%)
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-COOH 2'-CF₃, 3-COOH C₁₄H₉F₃O₂ 266.22 - Purity: 97%
- Available in 250 mg–5 g quantities
4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-COOH 4'-Cl, 3'-CF₃, 3-COOH C₁₄H₈ClF₃O₂ 300.66 - Boiling point: 424.3±45.0°C (predicted)
- Density: 1.413 g/cm³
- API intermediate
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate HCl 3'-NH₂·HCl, 4-F, 3-COOCH₃ C₁₄H₁₃ClFNO₂ 299.72 - Discontinued product
- Lab use only
4'-Amino-[1,1'-biphenyl]-3-carbonitrile 4'-NH₂, 3-CN C₁₃H₁₀N₂ 194.24 - High structural similarity (1.00)
- Nitrile group enhances rigidity

Positional Isomerism: 3'- vs. 4'-Amino Derivatives

  • 3'-Amino Analogues: These derivatives (e.g., 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride) are established building blocks in medicinal chemistry. Their amino group at the 3'-position may favor interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • However, direct pharmacological data is lacking in the evidence.

Functional Group Modifications

  • Trifluoromethyl (CF₃) Substituents : The 2'-(trifluoromethyl) analogue (C₁₄H₉F₃O₂) demonstrates how electron-withdrawing groups enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Nitrile vs.

Salt Forms and Solubility

  • Hydrochloride Salts: The hydrochloride form (e.g., 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid HCl) improves aqueous solubility, facilitating biological testing. The target compound’s hydrochloride salt is expected to share this advantage .
  • Free Acids: The free acid form (e.g., 4-Amino-[1,1'-biphenyl]-3-carboxylic acid) requires inert storage conditions to prevent decarboxylation or oxidation .

Research Implications and Gaps

  • Synthetic Utility: Biphenyl carboxylic acids are pivotal in Suzuki-Miyaura couplings. The 4'-amino derivative’s reactivity in cross-coupling reactions remains underexplored in the evidence.
  • Pharmacological Potential: Analogues like 4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid are flagged as API intermediates, suggesting the target compound could serve similar roles in prodrug development .
  • Data Limitations : Key parameters (e.g., pKa, logP) for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (often referred to as CI 966 hydrochloride) is a compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of the GABA transporter GAT-1. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12ClN
  • Molecular Weight : Approximately 225.69 g/mol

This compound features an amino group and a carboxylic acid group, which are crucial for its biological activity.

GABA Transporter Inhibition

CI 966 hydrochloride is recognized primarily for its role as a selective inhibitor of the GABA transporter GAT-1. The inhibition potency is characterized by the following IC50 values:

  • IC50 (human GAT-1) : 0.26 μM
  • IC50 (rat GAT-1) : 1.2 μM

These values indicate that CI 966 is significantly more effective at inhibiting GAT-1 compared to other GABA transporters (GAT-2 and GAT-3), with over 200-fold selectivity noted in studies .

Anticonvulsant and Neuroprotective Effects

The compound exhibits notable anticonvulsant properties when administered systemically in vivo. This effect is attributed to its ability to enhance synaptic GABA levels by inhibiting reuptake, thereby promoting inhibitory neurotransmission . Additionally, neuroprotective effects have been observed, suggesting potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that:

  • The presence of an amino group at the para position enhances inhibitory activity on GAT-1.
  • Modifications to the biphenyl structure can alter potency and selectivity towards different GABA transporters.

Study on Anticonvulsant Activity

In a controlled study involving animal models, CI 966 hydrochloride was administered to evaluate its anticonvulsant efficacy. The results demonstrated significant reductions in seizure frequency and duration compared to untreated controls. The study concluded that the compound's mechanism involves modulation of GABAergic transmission .

Neuroprotective Effects in Neurodegeneration Models

Another study investigated the neuroprotective effects of CI 966 in models of neurodegeneration induced by excitotoxicity. The findings revealed that treatment with CI 966 significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .

Comparative Biological Activity Table

CompoundTargetIC50 Value (μM)SelectivityEffect
CI 966 HydrochlorideGAT-10.26>200-fold vs GAT-2/GAT-3Anticonvulsant, Neuroprotective
Other Compounds (e.g., Ciprofloxacin)Various BacteriaVariesN/AAntibacterial

Q & A

Basic: What are the standard synthetic routes for preparing 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, and how is purity confirmed?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and boronic acid derivatives, followed by functional group modifications (e.g., reduction of nitro groups to amines and ester hydrolysis to carboxylic acids). For example, methyl ester intermediates (e.g., Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate, ) are hydrolyzed under acidic conditions to yield carboxylic acids.
Purity validation involves:

  • High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.
  • Mass Spectrometry (MS) for molecular weight verification .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments, amine/carboxylic acid proton exchange patterns, and stereochemical configurations. For biphenyl derivatives, coupling constants in aromatic regions (6.5–8.5 ppm) are critical ().
  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for amines, C=O stretch at ~1700 cm⁻¹ for carboxylic acids).
  • Reverse-Phase HPLC : Quantifies purity using C18 columns with UV detection at 254 nm (common for aromatic systems) .

Advanced: How can researchers design experiments to optimize the compound’s synthetic yield while minimizing side reactions?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design can optimize Suzuki coupling conditions (Pd catalyst, ligand, base) ( ).
  • Reaction Monitoring : In-situ techniques like Raman spectroscopy track intermediate formation and side products (e.g., diaryl byproducts in cross-coupling).
  • Post-Reaction Workup : Employ liquid-liquid extraction (pH-dependent partitioning for amine/carboxylic acid isolation) and recrystallization (e.g., using ethanol/water mixtures) to enhance purity .

Advanced: How can computational methods resolve discrepancies between predicted and observed solubility/stability profiles?

Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in aqueous/organic solvents to predict solubility. For example, the hydrochloride salt’s solubility in polar solvents (e.g., DMSO, water) can be validated against experimental data ( ).
  • Density Functional Theory (DFT) : Calculate pKa values for the amine and carboxylic acid groups to explain pH-dependent stability. Discrepancies may arise from crystal packing effects (e.g., hydrochloride salt hygroscopicity) .

Advanced: How should researchers address conflicting biological activity data across different assay models?

Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH, ionic strength), and incubation times. For example, amine protonation states (pH-dependent) may alter receptor binding ().
  • Metabolite Screening : Use LC-MS/MS to detect degradation products or reactive intermediates in biological matrices.
  • Statistical Analysis : Apply ANOVA to compare inter-assay variability and identify outliers ( ).

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Store as a lyophilized powder at –20°C in airtight, light-resistant containers.
  • For aqueous solutions, adjust pH to 3–4 (to stabilize the hydrochloride salt) and use inert atmospheres (N₂) to prevent oxidation of the amine group ( ).

Advanced: How can researchers leverage this compound’s structure for rational drug design?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., halogenation at 4'-position, ) to enhance target affinity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. The biphenyl scaffold’s rigidity and carboxylic acid’s hydrogen-bonding capacity are critical for binding .

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